molecular formula C10H6O4 B1588199 2-Oxo-2H-chromene-6-carboxylic acid CAS No. 7734-80-7

2-Oxo-2H-chromene-6-carboxylic acid

Cat. No.: B1588199
CAS No.: 7734-80-7
M. Wt: 190.15 g/mol
InChI Key: GEFDYGOYVXEKBE-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromene-6-carboxylic acid (CAS 7734-80-7) is a coumarin derivative with a molecular formula of C₁₀H₆O₄ and a molecular weight of 190.15 g/mol. It features a carboxylic acid group at position 6 of the chromene backbone, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound is commercially available with ≥98% purity and is stable at room temperature .

Properties

IUPAC Name

2-oxochromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)14-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDYGOYVXEKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424000
Record name 6-Carboxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7734-80-7
Record name 6-Carboxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview of Coumarin Synthesis Relevant to 2-Oxo-2H-chromene-6-carboxylic Acid

Coumarins, including this compound, are lactones characterized by the benzopyran-2-one structure. The synthesis of coumarin derivatives generally involves condensation reactions such as Knoevenagel condensation, Pechmann reaction, Perkin reaction, and other catalytic or solvent-assisted methods. These methods vary in starting materials, catalysts, solvents, and reaction conditions, influencing yield and purity.

Perkin Reaction

The Perkin reaction is another classical method used to synthesize 3-arylcoumarins and related derivatives, which can be adapted for this compound synthesis.

  • Reaction Conditions:

    • Starting materials: Salicylaldehydes and phenylacetic acids or cyanoacetic acid.
    • Catalysts: Triethylamine, propylphosphonic anhydride (T3P).
    • Solvent: Acetic anhydride or butyl acetate.
    • Temperature: Elevated temperatures (~120 °C).
  • Yields: Moderate to good yields (46–74% for 3-arylcoumarins; up to 99% for some substituted coumarins).

  • Advantages:

    • One-pot synthesis.
    • Suitable for various substituted salicylaldehydes.
    • Can be optimized for different carboxylic acids.

Metal-Free Tandem Oxidative Acylation and Cyclization

A more recent method involves the metal-free tandem oxidative acylation and cyclization of alkynoates and aldehydes to form coumarin derivatives.

  • Reaction Conditions:

    • Oxidants: Potassium persulfate (K2S2O8).
    • Additives: Tetrabutylammonium bromide (n-Bu4NBr).
    • Solvent: 1,2-Dichloroethane.
    • Temperature: About 90 °C.
    • Atmosphere: Nitrogen.
  • Yields: Optimized conditions afford high yields (up to 90% or more).

  • Advantages:

    • Metal-free, reducing environmental impact.
    • Applicable to various aldehydes and alkynoates.
    • Allows for tandem reaction steps in one pot.

Green and Solvent-Free Syntheses

Several green chemistry approaches have been developed to synthesize this compound and related coumarins:

  • Deep Eutectic Solvents (DES): Used as both solvent and catalyst, DES facilitate Knoevenagel condensation with high yields (61–96%) at moderate temperatures (100 °C).

  • Ultrasound Irradiation: Enhances reaction rates and yields in ethanol or water, reducing reaction times from hours to minutes.

  • Solvent-Free Conditions: Employing nanocatalysts such as MgFe2O4 nanoparticles under ultrasound irradiation yields 3-substituted coumarins in 63–73% yield at 45 °C.

  • Use of Natural Solvents: Vegetable juices (e.g., lemon juice), wastewaters from olive processing, and buttermilk have been used successfully as green solvents for Knoevenagel condensation, achieving yields of 91–99%.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Solvent Temperature Yield (%) Notes
Knoevenagel Condensation Salicylaldehyde + Meldrum’s acid Piperidine, K2CO3, Choline chloride Ethanol, Water, DES RT - 100 °C 61–99 Ultrasound improves yield and time
Perkin Reaction Salicylaldehyde + Phenylacetic acid Triethylamine, T3P Acetic anhydride, BuOAc ~120 °C 46–99 One-pot; moderate to good yields
Metal-Free Tandem Oxidative Cyclization Alkynoates + Aldehydes K2S2O8, n-Bu4NBr 1,2-Dichloroethane 90 °C Up to 90 Metal-free; tandem reaction
Solvent-Free with Nanocatalysts Salicylaldehydes + 1,3-dicarbonyls MgFe2O4 nanoparticles None 45 °C 63–73 Ultrasound-assisted; green chemistry
Green Solvent (Vegetable Juices) Salicylaldehydes + Meldrum’s acid None or mild base Lemon juice, wastewaters 60 °C (ultrasound) 91–99 Environmentally friendly, high yields

Research Findings and Considerations

  • The choice of catalyst and solvent critically affects the yield and purity of this compound.
  • Ultrasound irradiation consistently enhances reaction efficiency across different methods.
  • Toxic catalysts like sodium azide, despite high yields, are discouraged due to safety concerns.
  • Green chemistry approaches are gaining prominence, offering sustainable and scalable routes.
  • Metal-free oxidative methods provide alternatives to traditional metal-catalyzed syntheses, reducing environmental impact.
  • Optimization of reaction parameters such as temperature, solvent, and catalyst loading is essential for maximizing yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-chromene-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and generate derivatives with different properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted chromene derivatives .

Scientific Research Applications

2-Oxo-2H-chromene-6-carboxylic acid is a chemical compound with diverse applications in scientific research, including serving as a key building block in synthesizing more complex organic molecules . It is also known for its potential biological activities.

Scientific Research Applications

This compound is widely utilized in various facets of scientific research:

  • Pharmaceutical Development It is a key intermediate in synthesizing pharmaceuticals, especially those targeting anti-inflammatory and anticancer activities . Its structure can be modified to enhance biological activity .
  • Natural Product Synthesis It is used in synthesizing natural products, particularly flavonoids, known for their antioxidant properties, playing a vital role in developing health supplements and functional foods .
  • Polymer Chemistry The compound serves as a building block in creating advanced polymers for coatings and adhesives, enhancing material properties in manufacturing .
  • Analytical Chemistry It is used as a standard reference material in analytical methods, ensuring accuracy in quantifying related compounds in food and environmental samples .
  • Chemistry It serves as a building block for synthesizing complex organic molecules and as a reagent in various organic reactions.
  • Biology The compound has been studied for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.
  • Medicine Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
  • Industry It is used to develop fluorescent probes and sensors for detecting metal ions and other analytes.

Biochemical Analysis

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent type (e.g., halogen, methyl, amino) and position, leading to distinct physicochemical and spectral properties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Chromene Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
2-Oxo-2H-chromene-6-carboxylic acid -COOH at C6 C₁₀H₆O₄ 190.15 N/A ¹H NMR: δ 158.00 (C=O), 167.11 (OCOCH₃)
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid -Br at C6, -COOH at C3 C₁₀H₅BrO₄ 269.05 200 IR: 1771 cm⁻¹ (C=O)
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid -CH₃ at C6, -COOH at C3 C₁₁H₈O₄ 204.18 165–166 IR: 1745 cm⁻¹ (C=O)
7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid -CH₃ at C7/C8, -COOH at C2 C₁₂H₁₀O₄ 218.21 259–261 ¹H NMR: δ 20.95 (CH₃), 158.00 (C=O)
6,7-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid -OH at C6/C7, -COOH at C3 C₁₀H₆O₆ 222.15 N/A GHS Hazard: H315 (skin irritation)
Key Observations:

Substituent Effects on Melting Points :

  • Bromine substituents (e.g., 6-bromo derivative) increase molecular weight and melting points due to enhanced van der Waals interactions .
  • Methyl groups (e.g., 7,8-dimethyl analog) elevate melting points (259–261°C) via improved crystal packing .

Spectral Characteristics :

  • Carboxylic Acid and Carbonyl Stretching : IR peaks for C=O groups range from 1745–1771 cm⁻¹, with brominated derivatives showing higher wavenumbers due to electron-withdrawing effects .
  • NMR Shifts : The 2-oxo chromene core exhibits characteristic δ 158.00 ppm for C=O, while methyl groups resonate at δ 20–22 ppm .

Reactivity and Functional Group Interactions

  • Electron-Withdrawing Groups (EWGs) : Bromo and chloro substituents (e.g., 6-chloro-7-hydroxy analog, CAS 183736-74-5) enhance the acidity of the carboxylic acid group, favoring salt formation and nucleophilic reactions .
  • Hydrogen Bonding : Dihydroxy derivatives (e.g., 6,7-dihydroxy compound) exhibit increased solubility in polar solvents due to intermolecular H-bonding .
  • Steric Effects : Bulky substituents at C7/C8 (e.g., 7,8-dimethyl analog) may hinder reactions at the chromene ring, reducing reactivity compared to unsubstituted derivatives .

Stability and Industrial Handling

  • Storage : The parent compound (this compound) is stable at room temperature, while hydroxy-substituted derivatives (e.g., 6,7-dihydroxy) may require protection from oxidation .
  • Purity : Commercial samples of the 6-carboxylic acid derivative are typically ≥98% pure, ensuring reproducibility in industrial applications .

Biological Activity

2-Oxo-2H-chromene-6-carboxylic acid, a compound belonging to the chromene family, has gained significant attention in recent years due to its diverse biological activities and potential applications in pharmaceutical development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6O4\text{C}_9\text{H}_6\text{O}_4

This structure allows for various modifications that can enhance its biological activity. The compound is characterized by a chromene backbone, which is known for its pharmacological properties.

Pharmacological Applications

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals has been linked to the reduction of oxidative stress, making it a potential candidate for the treatment of conditions associated with oxidative damage, such as cancer and cardiovascular diseases .

2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial in managing inflammatory diseases and conditions where inflammation plays a central role .

3. Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis via Bax/Bcl-2 modulation
AntidiabeticInhibition of enzymes related to glucose metabolism

Case Study: Anticancer Activity in HepG2 Cells

In a study examining the effects of this compound on HepG2 cells, it was found that treatment with this compound led to a significant decrease in cell viability (IC50 = 3.48 ± 0.28 µM). The study highlighted that the compound induced apoptosis through caspase activation and cell cycle arrest at the G2-M phase .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties revealed that this compound selectively inhibited COX-2 over COX-1, suggesting its potential use in developing anti-inflammatory drugs with fewer side effects .

Q & A

Q. What are the optimal synthetic routes for 2-Oxo-2H-chromene-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves condensation of substituted coumarin precursors with carboxylic acid derivatives. A common method is refluxing 6-hydroxymethyl coumarin with anhydrides (e.g., propionic or butyric anhydride) in solvents like dichloromethane or dimethylformamide (DMF) for 3–6 hours, followed by crystallization . Temperature control (100–120°C) and stoichiometric ratios (1:1.2 molar ratio of starting material to anhydride) are critical for maximizing yields (60–80%). Side products, such as unreacted intermediates, can be minimized by optimizing reaction time and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., lactone C=O at ~1740 cm⁻¹, carboxylic acid C=O at ~1690 cm⁻¹) .
  • ¹H NMR : Distinguishes aromatic protons (δ 7.5–8.9 ppm) and methylene/methyl groups (δ 1.1–5.2 ppm) in substituents .
  • UV-Vis : Detects π→π* transitions in the coumarin core (λmax ~300–350 nm), with solvent-dependent shifts observed in TD-DFT simulations .

Q. How can purification challenges be addressed for this compound?

Recrystallization using solvent pairs (e.g., chloroform/petroleum ether or acetonitrile/water) effectively removes unreacted precursors. Column chromatography with silica gel (eluent: hexane/ethyl acetate, 8:2) is recommended for derivatives with polar substituents. Purity ≥98% is achievable via repeated crystallization .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2). Avoid inhalation of fine powders; work in a fume hood. Neutralize waste with sodium bicarbonate before disposal. Refer to SDS guidelines for storage (2–8°C, inert atmosphere) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, AIM) elucidate the electronic properties of this compound?

Density Functional Theory (B3LYP/6-311++G(d,p)) predicts molecular geometry, HOMO-LUMO gaps (indicating reactivity), and electrostatic potential surfaces. Atoms in Molecules (AIM) analysis quantifies hydrogen bond strengths (e.g., O–H···O interactions with bond critical point densities of ~0.03 a.u.) . Time-dependent DFT (TD-DFT) correlates UV-Vis spectra with electronic transitions, validated using CAM-B3LYP in solvents like DMSO .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELXL refinement (via Olex2 or similar software) determines absolute configuration and hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) dimers formed via carboxylic acid dimerization . High-resolution data (≤0.8 Å) is critical for modeling disorder in substituents .

Q. How do substituent modifications (e.g., acyloxymethyl groups) impact bioactivity?

Structure-Activity Relationship (SAR) studies show that acyl chain length (e.g., propionyl vs. valeryl) alters lipophilicity (logP) and membrane permeability. In vitro assays (e.g., enzyme inhibition) correlate increased chain length with enhanced binding to hydrophobic pockets (ΔIC50 = 2–5 µM). Meta-substitutions (e.g., halogens) improve steric complementarity in target proteins .

Q. How should researchers resolve contradictions between experimental and computational data?

  • Spectral discrepancies : Cross-validate NMR/IR peaks with simulated spectra (e.g., Gaussian) and adjust for solvent effects .
  • Synthetic yields : Re-examine reaction kinetics (e.g., via HPLC monitoring) or catalyst efficiency (e.g., glacial acetic acid vs. H2SO4) .
  • Crystallographic vs. DFT geometries : Use Hirshfeld surface analysis to assess packing forces distorting bond angles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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